Dnmt-IN-1

Description

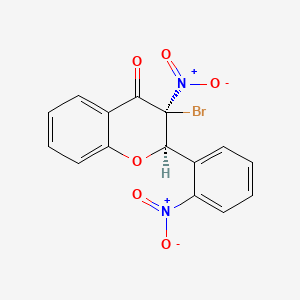

Structure

3D Structure

Properties

Molecular Formula |

C15H9BrN2O6 |

|---|---|

Molecular Weight |

393.14 g/mol |

IUPAC Name |

(2R,3S)-3-bromo-3-nitro-2-(2-nitrophenyl)-2H-chromen-4-one |

InChI |

InChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1 |

InChI Key |

QDGZPZFFDOYRGY-CABCVRRESA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@](C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Non-Nucleoside DNMT1 Inhibitors: A Technical Guide

Note to the Reader: The initial inquiry requested an in-depth technical guide on the mechanism of action for a compound referred to as "Dnmt-IN-1". Publicly available scientific literature and databases provide limited detailed information regarding the specific molecular mechanism, selectivity, and experimental validation of "this compound", identifying it as a potent DNA Methyltransferase (DNMT) inhibitor with an EC50 value of 3.2 µM and demonstrating antiproliferative activity.[1][2][3][4][5]

To fulfill the request for a comprehensive technical guide with detailed experimental protocols and pathway visualizations, this document will focus on a well-characterized, first-in-class, potent, selective, and reversible non-nucleoside inhibitor of DNMT1, GSK3685032 . This compound serves as an exemplary model for understanding the mechanism of action of modern non-nucleoside DNMT1 inhibitors.

Introduction to DNMT1 and Non-Nucleoside Inhibition

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a key target for therapeutic intervention.

Non-nucleoside inhibitors of DNMT1 represent a class of small molecules that do not mimic the natural nucleoside substrates of the enzyme. Unlike nucleoside analogs that are incorporated into DNA and form covalent adducts with the enzyme, non-nucleoside inhibitors typically bind reversibly to the enzyme, offering a different pharmacological profile that may translate to improved tolerability.

GSK3685032: A Selective, Reversible DNMT1 Inhibitor

GSK3685032 is a potent and highly selective non-nucleoside inhibitor of DNMT1. It demonstrates a non-covalent and reversible mechanism of action, distinguishing it from traditional nucleoside-based DNMT inhibitors.

Biochemical and Cellular Activity

The inhibitory potency and cellular effects of GSK3685032 have been quantified across various assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 0.036 ± 0.001 µM | Scintillation Proximity Assay (SPA) | Recombinant human DNMT1 | |

| Selectivity | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Enzymatic Assay | Recombinant human enzymes | |

| Cellular Proliferation (IC50) | Not specified in provided results | Cell-based assay | Cancer cell lines | |

| DNA Hypomethylation | Rapid loss of DNA methylation | Cellular Assay | In vitro and in vivo models | |

| Transcriptional Activation | Robust transcriptional activation | Cellular Assay | In vitro and in vivo models |

Mechanism of Action

GSK3685032 employs a unique mechanism to selectively inhibit DNMT1. It engages the enzyme at its active site, but its binding is dependent on the presence of hemimethylated DNA.

Key aspects of the mechanism include:

-

Competition with the Active-Site Loop: GSK3685032 competes with the autoinhibitory active-site loop of DNMT1 for binding within the enzyme's catalytic pocket.

-

Interaction with the Target Recognition Domain (TRD): The inhibitor also interacts with the TRD of DNMT1, a domain that is distinct to this isoform and contributes to its selectivity.

-

Hemimethylated DNA Dependence: The binding and inhibitory activity of GSK3685032 are significantly enhanced in the presence of a hemimethylated DNA substrate.

This dual-mode of interaction ensures high affinity and selectivity for DNMT1, leading to the displacement of the catalytic loop and prevention of methyl group transfer to the newly synthesized DNA strand.

Signaling Pathway of DNMT1 Inhibition

The inhibition of DNMT1 by GSK3685032 leads to a cascade of cellular events, ultimately resulting in the reactivation of silenced genes.

References

Dnmt-IN-1: A Selective, Reversible Inhibitor of DNA Methyltransferase 1 (DNMT1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genomic stability. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a compelling therapeutic target. Dnmt-IN-1 (also known as GSK3685032) is a potent, first-in-class, non-covalent, and highly selective inhibitor of DNMT1.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound, showcasing its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT1 | Reference |

| DNMT1 | Scintillation Proximity Assay (SPA) | 0.036 ± 0.001 | - | [4] |

| DNMT3A/3L | SPA | >100 | >2500-fold | [1][4] |

| DNMT3B/3L | SPA | >100 | >2500-fold | [1][4] |

Table 2: Selectivity of this compound Against a Broader Panel of Methyltransferases and Kinases

| Target Class | Number of Targets Tested | IC50 (µM) | Reference |

| Methyltransferases | 34 | >10 | [4] |

| Kinases | 369 | >10 | [4] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| Various Hematological Cancer Cell Lines (n=51) | Cell Growth | Growth Inhibition | Median: 0.64 (after 6 days) | [5] |

| MV4-11 (Leukemia) | Cell Growth | Growth Inhibition | Time-dependent decrease | [2] |

Mechanism of Action

This compound is a non-covalent, reversible inhibitor of DNMT1.[2] Its mechanism of action involves competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[5][6] This competitive inhibition prevents the enzyme from catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine residue on the newly synthesized DNA strand. Unlike nucleoside analog inhibitors such as decitabine and 5-azacytidine, this compound does not incorporate into DNA and does not cause DNA damage.[3][7] Its non-covalent nature allows for a reversible inhibition of DNMT1 activity.

Signaling Pathways and Experimental Workflows

DNMT1 Maintenance Methylation Pathway

During DNA replication, DNMT1 is recruited to the replication fork to ensure the faithful propagation of methylation patterns. This process is mediated by its interaction with Proliferating Cell Nuclear Antigen (PCNA) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][8] UHRF1 recognizes hemi-methylated DNA and recruits DNMT1 to these sites, ensuring the methylation of the daughter strand.

Experimental Workflow: DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

The following diagram outlines the workflow for determining the enzymatic activity of DNMT1 in the presence of an inhibitor using a Scintillation Proximity Assay (SPA).

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow illustrates the key steps in performing a Cellular Thermal Shift Assay (CETSA) to confirm the target engagement of this compound with DNMT1 in a cellular context.

Experimental Protocols

DNMT1 Enzymatic Scintillation Proximity Assay (SPA)

This protocol is adapted from methodologies used to characterize potent DNMT1 inhibitors.[9][10][11]

1. Materials:

-

Purified recombinant human DNMT1 enzyme

-

Biotinylated, hemi-methylated double-stranded oligonucleotide substrate

-

[³H]-S-adenosylmethionine ([³H]-AdoMet)

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, 10% glycerol

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing DNMT1 enzyme and the biotinylated hemi-methylated DNA substrate in the assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Transfer the enzyme-substrate mixture to the wells containing the inhibitor.

-

Initiate the methylation reaction by adding [³H]-AdoMet to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Terminate the reaction and capture the biotinylated DNA by adding a suspension of streptavidin-coated SPA beads.

-

Incubate for 30 minutes at room temperature to allow for bead-DNA binding.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl groups incorporated into the DNA.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for DNMT1 Target Engagement

This protocol is a generalized procedure based on established CETSA methodologies.[12][13][14]

1. Materials:

-

Cell line of interest (e.g., HEK293T, HepG2)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

Reagents and equipment for Western blotting

2. Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fractions.

-

Analyze equal amounts of soluble protein by Western blotting using a specific antibody against DNMT1.

-

Quantify the band intensities and plot the normalized soluble DNMT1 fraction against the temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Western Blotting for DNMT1 Detection

This is a standard protocol for the detection of DNMT1 protein levels.[15]

1. Materials:

-

Cell lysates prepared as described in the CETSA protocol or from other experiments.

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-DNMT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Incubate the membrane with the primary anti-DNMT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of DNMT1 protein.

Conclusion

This compound represents a significant advancement in the development of epigenetic modulators. Its high potency, remarkable selectivity for DNMT1, and reversible, non-covalent mechanism of action distinguish it from previous generations of DNMT inhibitors. This technical guide provides essential data and methodologies to aid researchers in further exploring the therapeutic potential of selective DNMT1 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of Dnmt1/PCNA/UHRF1 Interactions Promotes Tumorigenesis from Human and Mice Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and mechanistic insights into UHRF1-mediated DNMT1 activation in the maintenance DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptglab.com [ptglab.com]

In-Depth Technical Guide: Biochemical and Physical Properties of the DNMT1 Inhibitor GSK3685032

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical and physical properties, mechanism of action, and cellular effects of GSK3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). This document is intended to serve as a detailed resource for researchers in drug discovery and development, offering insights into the experimental protocols for evaluating this compound and its impact on cellular signaling pathways.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Inhibition of DNMT1 has emerged as a promising therapeutic strategy for reactivating silenced tumor suppressor genes. GSK3685032 is a potent and highly selective small molecule inhibitor of DNMT1 that operates through a non-covalent, reversible mechanism, distinguishing it from traditional nucleoside analog inhibitors.[2] This guide summarizes the key characteristics of GSK3685032 and provides detailed methodologies for its scientific investigation.

Biochemical and Physical Properties

GSK3685032 is a synthetic organic molecule with well-defined biochemical and physical characteristics that contribute to its potent and selective inhibitory activity against DNMT1.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3685032, providing a clear comparison of its inhibitory potency, selectivity, and cellular activity.

| Parameter | Value | Assay Type | Reference |

| IC50 (DNMT1) | 0.036 µM | Radioactive Scintillation Proximity Assay (SPA) | [2] |

| Selectivity (vs. DNMT3A/3L) | >2,500-fold | Radioactive SPA | [2] |

| Selectivity (vs. DNMT3B/3L) | >2,500-fold | Radioactive SPA | [2] |

| Selectivity (vs. other methyltransferases, n=34) | >10 µM | Not Specified | [2] |

| Selectivity (vs. kinases, n=369) | >10 µM | Not Specified | [2] |

| Mechanism of Inhibition | Non-covalent, Reversible, Competitive with DNMT1 active-site loop for hemi-methylated DNA | Intact Protein Mass Spectrometry, Crystallography | [2][3] |

Table 1: Biochemical and In Vitro Inhibitory Properties of GSK3685032

| Parameter | Cell Line | Value | Assay Duration | Reference |

| Median Growth IC50 (gIC50) | Hematological Cancer Cell Lines (n=51) | 0.64 µM | 6 days | [2][4] |

| Tumor Growth Inhibition | MV4-11 Xenograft Model | Significant at ≥30 mg/kg (s.c., twice daily) | 28 days | [4][5] |

| Tumor Growth Inhibition | SKM-1 Xenograft Model | Significant at ≥30 mg/kg (s.c., twice daily) | 28 days | [5] |

Table 2: Cellular and In Vivo Activity of GSK3685032

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GSK3685032.

DNMT1 Enzymatic Inhibition Assay (Radioactive Scintillation Proximity Assay)

This assay quantifies the ability of GSK3685032 to inhibit the enzymatic activity of DNMT1.

Materials:

-

Recombinant human DNMT1 enzyme

-

Hemi-methylated DNA substrate (e.g., poly(dI-dC))

-

S-[³H]-adenosyl-L-methionine (³H-SAM)

-

Scintillation Proximity Assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT)

-

GSK3685032

-

Microplates (e.g., 384-well)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of GSK3685032 in the assay buffer.

-

In a microplate, add the DNMT1 enzyme, hemi-methylated DNA substrate, and the GSK3685032 dilution series.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing unlabeled SAM and guanidine hydrochloride).

-

Add SPA beads to the wells. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled methylated DNA.

-

Incubate to allow the beads to settle and the signal to develop.

-

Measure the light emission using a scintillation counter.

-

Calculate the percentage of inhibition for each GSK3685032 concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cellular Proliferation Assay

This assay assesses the effect of GSK3685032 on the growth of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)

-

Complete cell culture medium

-

GSK3685032

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of GSK3685032 in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of GSK3685032.

-

Incubate the plates for the desired duration (e.g., 6 days), replenishing the medium with the compound as necessary.[4]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the gIC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the expression levels of specific genes affected by GSK3685032 treatment.

Materials:

-

Cells treated with GSK3685032 or vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Treat cells with GSK3685032 at the desired concentration and for the appropriate duration.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH or ACTB). Upregulated immune-related genes to examine include CXCL11, IFI27, and HLA-DQA1.[4]

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of GSK3685032's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human cancer cell line (e.g., MV4-11 or SKM-1)

-

Matrigel (optional)

-

GSK3685032 formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer GSK3685032 (e.g., 1-45 mg/kg, subcutaneously, twice daily) or vehicle control to the respective groups.[4][5]

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathways and Experimental Workflows

GSK3685032-mediated inhibition of DNMT1 leads to global DNA hypomethylation, which in turn reactivates the expression of silenced genes. A significant consequence of this is the upregulation of endogenous retroviruses (ERVs) and other repetitive elements.[3] This triggers a "viral mimicry" response within the cancer cells, activating innate immune signaling pathways.

cGAS-STING Pathway Activation

The accumulation of cytosolic double-stranded DNA (dsDNA) from reactivated ERVs is sensed by cyclic GMP-AMP synthase (cGAS). This initiates the cGAS-STING signaling cascade, a critical component of the innate immune response.

Caption: GSK3685032 induces the cGAS-STING pathway.

Interferon Signaling Pathway

The Type I interferons produced as a result of cGAS-STING activation act in an autocrine and paracrine manner to induce the expression of a wide range of interferon-stimulated genes (ISGs), which have antiviral and anti-proliferative effects.

Caption: Interferon signaling cascade activated by GSK3685032.

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action of GSK3685032, from initial in vitro characterization to in vivo efficacy studies.

Caption: A logical workflow for characterizing GSK3685032.

Conclusion

GSK3685032 represents a significant advancement in the development of DNMT1 inhibitors. Its non-covalent, reversible, and highly selective mode of action offers potential advantages over traditional hypomethylating agents, including improved tolerability. The induction of a "viral mimicry" state through the activation of the cGAS-STING and interferon signaling pathways highlights a key mechanism for its anti-tumor activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of GSK3685032 and other next-generation epigenetic modulators.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Impact of Non-Nucleoside DNMT1 Inhibition on Global DNA Methylation: A Technical Overview of GSK-3484862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, GSK-3484862, on global DNA methylation patterns. GSK-3484862 serves as a prime exemplar of a new class of DNMT1-selective inhibitors that induce DNA hypomethylation through a distinct mechanism compared to traditional nucleoside analogs. This document outlines the inhibitor's mechanism of action, presents quantitative data on its impact on global methylation, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to GSK-3484862: A Non-Nucleoside DNMT1 Inhibitor

GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNMT1.[1] Unlike nucleoside analogs such as 5-azacytidine and decitabine, which are incorporated into DNA and form covalent adducts with DNMT enzymes, GSK-3484862 acts through a novel mechanism.[1][2] This dicyanopyridine-containing compound leads to the rapid degradation of the DNMT1 protein, resulting in passive, replication-dependent demethylation of the genome.[1][3] Its high selectivity for DNMT1 over DNMT3A and DNMT3B, coupled with lower cytotoxicity, makes it a valuable tool for studying the specific roles of maintenance methylation and a promising candidate for therapeutic development.[1]

Mechanism of Action

GSK-3484862 induces global hypomethylation by targeting the DNMT1 protein for degradation via the ubiquitin-proteasome pathway.[1][3] This process is initiated by the binding of GSK-3484862 to the DNMT1-DNA complex, which triggers the recruitment of the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1).[1][3] UHRF1 then ubiquitinates DNMT1, marking it for recognition and subsequent degradation by the proteasome.[1] This leads to a rapid depletion of cellular DNMT1 levels, preventing the maintenance of methylation patterns on newly synthesized DNA strands during replication. Consequently, there is a progressive and global loss of DNA methylation.[1][2]

Quantitative Effects on Global DNA Methylation

Treatment of various cell lines with GSK-3484862 leads to a significant and time-dependent reduction in global DNA methylation levels. The extent of hypomethylation can be substantial, approaching levels seen in DNMT1-deficient cells.

| Cell Line | Treatment Conditions | Method | Initial Methylation Level | Final Methylation Level | Percent Reduction | Reference |

| A549 | 4 µM for 48h | Mass Spectrometry | ~3.5% of total cytosines | ~1.5% of total cytosines | ~57% | [1] |

| Murine ESCs | 10 µM for 6 days | WGBS | ~70% CpG methylation | <18% CpG methylation | >74% | [2][4] |

| NCI-H1299 | 2 µM for 6 days | Mass Spectrometry | Not specified | Significant reduction | Not specified | [5] |

| NCI-H1299 | 2 µM for 6 days | Pyrosequencing (LINE-1) | ~75% | ~30% | ~60% | [5] |

Table 1: Summary of Quantitative Data on Global DNA Methylation Changes Induced by GSK-3484862.

Experimental Protocols

Several methodologies can be employed to quantify the global changes in DNA methylation following treatment with GSK-3484862. Below are detailed protocols for commonly used techniques.

Global DNA Methylation Quantification by Mass Spectrometry

This method provides a highly accurate and absolute quantification of 5-methylcytosine (5mC) content.

Methodology:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from control and GSK-3484862-treated cells using a standard DNA extraction kit.

-

DNA Hydrolysis: Digest 1-2 µg of genomic DNA to its constituent nucleosides using a sequential enzymatic digestion with DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the resulting nucleosides using liquid chromatography and detect and quantify the amounts of deoxycytidine (dC) and 5-methyldeoxycytidine (5mdC) using tandem mass spectrometry.

-

Quantification: Calculate the percentage of 5mC as: (5mdC / (5mdC + dC)) * 100.

Bisulfite Pyrosequencing of Repetitive Elements

Repetitive elements, such as Long Interspersed Nuclear Element-1 (LINE-1), are heavily methylated and their methylation status is often used as a surrogate for global DNA methylation.

Methodology:

-

Genomic DNA Isolation: Isolate genomic DNA from control and treated cells.

-

Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify a specific region of the LINE-1 consensus sequence using PCR with primers designed for bisulfite-converted DNA.

-

Pyrosequencing: Sequence the PCR products using a pyrosequencer. The software quantifies the percentage of methylation at specific CpG sites by measuring the ratio of cytosine to thymine.

-

Data Analysis: Average the methylation percentage across multiple CpG sites within the LINE-1 amplicon to obtain a representative value for global methylation.[5]

Signaling and Cellular Consequences

The primary signaling pathway engaged by GSK-3484862 is the ubiquitin-proteasome system, leading to DNMT1 degradation.[1] An interesting secondary effect observed in lung cancer cells is the upregulation of DNMT3B expression following GSK-3484862 treatment.[6] This suggests a potential compensatory mechanism in some cell types in response to the loss of maintenance methylation. The hypomethylation induced by this inhibitor can lead to the re-expression of silenced tumor suppressor genes and the activation of germline genes and transposable elements.[2][4]

Conclusion

GSK-3484862 represents a significant advancement in the study of DNA methylation, providing a highly selective and less toxic tool for inducing global hypomethylation compared to traditional DNMT inhibitors. Its unique mechanism of inducing DNMT1 degradation offers new avenues for both basic research into the epigenetic regulation of gene expression and the development of novel therapeutic strategies for diseases characterized by aberrant DNA methylation, such as cancer. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and professionals in the field.

References

- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Unlocking Silenced Genes: A Technical Guide to Utilizing Dnmt-IN-1 for the Reversal of Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Dnmt-IN-1, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), in the study of reversing gene silencing. This document outlines the core mechanisms, experimental protocols, and expected quantitative outcomes for researchers investigating epigenetic regulation and its therapeutic potential. For the purposes of this guide, "this compound" will be used as a representative non-nucleoside, reversible DNMT1 inhibitor, with specific data provided from studies on well-characterized inhibitors such as GSK3685032 and SGI-1027.

Introduction: The Role of DNMT1 in Gene Silencing

DNA methylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression.[1] The methylation of cytosine residues within CpG dinucleotides, particularly in promoter regions, is a primary mechanism for stable gene silencing. DNA methyltransferase 1 (DNMT1) is the key maintenance methyltransferase, responsible for faithfully copying existing methylation patterns onto newly synthesized DNA strands during replication. In various diseases, including cancer, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing and contributes to disease progression.

The reversibility of DNA methylation makes DNMT1 an attractive therapeutic target.[2] Non-nucleoside inhibitors of DNMT1, such as this compound, offer a powerful tool to study the reactivation of silenced genes. Unlike nucleoside analogs that are incorporated into DNA and can cause toxicity, non-nucleoside inhibitors directly and often reversibly bind to the DNMT1 enzyme, blocking its catalytic activity.[2] This targeted inhibition leads to passive demethylation of the genome over successive rounds of cell division, resulting in the re-expression of previously silenced genes.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of DNMT1. Its mechanism of action involves binding to the catalytic site of the enzyme, preventing it from transferring a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the cytosine base on the DNA strand.[3][4] This non-covalent and reversible inhibition is highly selective for DNMT1 over other DNA methyltransferases like DNMT3A and DNMT3B.[2]

The inhibition of DNMT1's maintenance function during DNA replication leads to a progressive and passive loss of methylation on the newly synthesized DNA strands. This hemi-methylated state is not recognized as a substrate for maintenance methylation in the subsequent replication cycle, leading to the eventual complete demethylation of specific CpG sites and the reversal of gene silencing.

Quantitative Data on the Effects of DNMT1 Inhibition

The following tables summarize quantitative data from studies using representative non-nucleoside DNMT1 inhibitors. This data provides an expected range of efficacy for researchers using similar compounds.

Table 1: Inhibitory Activity of Non-Nucleoside DNMT1 Inhibitors

| Compound | Target(s) | IC50 (in vitro assay) | Cell-based Potency (EC50) | Reference(s) |

| GSK3685032 | DNMT1 | 0.036 µM | Not specified | [2] |

| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 12.5 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B) | 0.9 µM (hDNMT3A in KG-1 cells) | [1][5] |

| MC3343 (regioisomer of SGI-1027) | DNMT1, DNMT3A | Low µM range | Not specified | [2] |

| Compound 5 (quinoline derivative) | DNMT1, DNMT3A2/3L | 9 µM (DNMT1), 2.8 µM (DNMT3A2/3L) | Not specified | [4][6] |

Table 2: Effect of DNMT1 Inhibitors on Gene Expression and DNA Methylation

| Compound | Cell Line | Target Gene(s) | Fold Change in Gene Expression | Change in Promoter Methylation | Treatment Conditions | Reference(s) |

| GSK3685032 | MV4-11 (AML) | Interferon-stimulated genes | Upregulation | Global DNA hypomethylation (up to 83% reduction) | 400 nM for 4 days | [3] |

| SGI-1027 | RKO (colon cancer) | p16 | 8-fold increase | Demethylation of promoter | 2.5 µM for 7 days | [1] |

| SGI-1027 | RKO (colon cancer) | MLH1 | Reactivation | Demethylation of promoter | 2.5 µM for 7 days | [1] |

| SGI-1027 | RKO (colon cancer) | TIMP3 | Significant increase | Demethylation of promoter | 1-2.5 µM | [1] |

| Decitabine (for comparison) | U1906, H2171 (SCLC) | Caspase-8 | Significant increase | Not specified | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the reversal of gene silencing using this compound.

Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cell line known to have hypermethylated and silenced genes of interest. Cancer cell lines are often suitable models.

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.[8]

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1] Further dilute the stock solution in a complete culture medium to the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).[9] Typical concentrations for non-nucleoside inhibitors range from the low micromolar to nanomolar range.[1][2]

-

Incubation: Incubate the cells for a period sufficient to allow for at least two cell divisions, as demethylation is a passive process that occurs during DNA replication. Treatment times can range from 24 hours to several days.[1][9]

-

Cell Harvesting: After the treatment period, harvest the cells for downstream analysis.

Western Blot Analysis for DNMT1 and Target Protein Expression

This protocol is for assessing the protein levels of DNMT1 to confirm target engagement and the re-expression of silenced genes at the protein level.

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

-

Incubate the membrane with a primary antibody specific for DNMT1 or the target protein of interest overnight at 4°C.[10]

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again with TBST.

-

-

Detection:

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of silenced genes to assess their reactivation.

-

RNA Extraction:

-

Extract total RNA from treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[14]

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA template, gene-specific primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.[15]

-

-

Data Analysis:

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[14]

-

Bisulfite Sequencing for DNA Methylation Analysis

This is the gold standard method for determining the methylation status of individual CpG sites within a specific genomic region.[16][17]

-

Genomic DNA Extraction:

-

Isolate high-quality genomic DNA from treated and control cells.

-

-

Bisulfite Conversion:

-

PCR Amplification:

-

Design primers specific to the bisulfite-converted DNA sequence of the target promoter region.

-

Amplify the target region using PCR.

-

-

Sequencing and Analysis:

-

Sequence the PCR products using Sanger sequencing or next-generation sequencing.

-

Align the sequences to a reference sequence and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).[18]

-

Visualizing the Impact of this compound: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound.

Caption: Mechanism of this compound in reversing gene silencing.

Caption: Workflow for analyzing the effects of this compound.

Caption: Key signaling pathways influenced by DNMT1 activity.

Conclusion

This compound and other selective, non-nucleoside DNMT1 inhibitors are invaluable tools for the research community. They provide a specific and controlled method to investigate the role of DNA methylation in gene silencing and to explore the potential of reversing these epigenetic marks for therapeutic benefit. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and manipulating the epigenetic landscape. As our knowledge of epigenetic regulation continues to expand, the use of such targeted inhibitors will be instrumental in developing novel strategies for a wide range of diseases.

References

- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. origene.com [origene.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad.com [bio-rad.com]

- 15. bu.edu [bu.edu]

- 16. biostate.ai [biostate.ai]

- 17. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 18. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

Unlocking Silenced Genes: A Technical Guide to Dnmt-IN-1 (RG108) for Tumor Suppressor Gene Reactivation

For Immediate Release

This technical guide provides an in-depth overview of Dnmt-IN-1, also known as RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic reactivation of tumor suppressor genes. This document details the mechanism of action, compiles quantitative data from various studies, and provides detailed experimental protocols for the evaluation of this compound.

Core Concepts: The Role of DNMTs and the Promise of Their Inhibition

In numerous cancers, tumor suppressor genes are silenced not by mutation, but by an epigenetic modification known as DNA methylation. DNA methyltransferases (DNMTs) are the enzymes responsible for adding a methyl group to cytosine bases in DNA, a process that can lead to gene silencing when it occurs in promoter regions.[1] this compound (RG108) is a small molecule inhibitor that offers a promising strategy to reverse this process and reactivate these crucial genes.

Mechanism of Action of this compound (RG108)

This compound is a non-nucleoside inhibitor that directly blocks the active site of DNMTs. Unlike nucleoside analogs such as 5-azacytidine, it does not require incorporation into the DNA and does not cause covalent trapping of the enzyme. This reversible inhibition is thought to contribute to its lower toxicity profile. By occupying the catalytic pocket of DNMTs, this compound prevents the transfer of methyl groups to DNA, leading to passive demethylation during subsequent rounds of DNA replication. This demethylation of promoter regions can restore the expression of silenced tumor suppressor genes.

Caption: Mechanism of this compound in reactivating tumor suppressor genes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (RG108) from various published studies.

Table 1: In Vitro DNMT Inhibition

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 115 nM | SssI methylase | [2] |

| IC50 (biotinylated RG108) | 40 nM | Not specified | [3] |

| DNMT Activity Reduction | 75% | hBMSCs | [4] |

Table 2: Effects on Cell Viability and Proliferation

| Cell Line | Assay | Parameter | Concentration | Effect | Reference |

| HCT116 | Cell Counting | Proliferation | 10 µM | Inhibition | [5] |

| HCT116 | Cell Counting | Proliferation | 100 µM | ~50% inhibition after 5 days | [5] |

| LNCaP, 22Rv1, DU145 | Cell Viability | Growth Inhibition | Dose-dependent | Significant inhibition | [6] |

| PC-3 | Cell Viability | Growth Inhibition | Not specified | No significant effect | [6] |

| Eca-109 | Cell Viability | IC50 | 70 µM | 50% inhibitory concentration | [7] |

| TE-1 | Cell Viability | IC50 | 75 µM | 50% inhibitory concentration | [7] |

| hBMSCs | Cell Viability | Viability | 50 µM | No significant effect | [4] |

Table 3: Effects on DNA Methylation and Gene Expression

| Cell Line | Gene | Effect on Methylation | Effect on Expression | Concentration | Reference |

| HCT116 | p16Ink4a | Demethylation | Reactivation | 10 µM | [5] |

| HCT116 | SFRP1 | Demethylation | Reactivation | 10 µM | [5] |

| HCT116 | TIMP-3 | Demethylation | Reactivation | 10 µM | [5] |

| LNCaP, 22Rv1 | Global | Decreased | Not applicable | Not specified | [6] |

| LNCaP, 22Rv1 | GSTP1 | Decreased | Re-expression | Not specified | [6] |

| LNCaP, 22Rv1 | APC | Decreased | Re-expression | Not specified | [6] |

| LNCaP, 22Rv1 | RAR-β2 | Decreased | No re-expression | Not specified | [6] |

| hBMSCs | Global | 42% loss | Not applicable | 50 µM | [4] |

| hBMSCs | NANOG | Not specified | Upregulation | 50 µM | [4] |

| hBMSCs | OCT4 | Not specified | Upregulation | 50 µM | [4] |

| Buffalo Fibroblasts | DNMT1 | Not applicable | Decreased | 20 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound (RG108).

In Vitro DNMT Activity Assay

This assay measures the direct inhibitory effect of this compound on DNMT enzyme activity.

Materials:

-

Purified recombinant DNMT enzyme (e.g., SssI methylase)

-

Unmethylated DNA substrate (e.g., a PCR product of a CpG-rich region)

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

This compound (RG108)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT)

-

Methylation-sensitive restriction enzyme (e.g., HpaII)

-

Agarose gel electrophoresis system

-

DNA visualization agent (e.g., ethidium bromide)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, unmethylated DNA substrate, and SAM.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Initiate the reaction by adding the DNMT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by heat inactivation or addition of a stop solution.

-

Purify the DNA from the reaction mixture.

-

Digest the purified DNA with a methylation-sensitive restriction enzyme.

-

Analyze the digestion products by agarose gel electrophoresis.

-

Visualize the DNA bands. The degree of digestion will be inversely proportional to the methylation level, and thus indicative of the inhibitory activity of this compound.

-

Quantify the band intensities to determine the IC50 value.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HCT116, LNCaP)

-

Complete cell culture medium

-

96-well plates

-

This compound (RG108)

-

Cell viability reagent (e.g., MTT, XTT, CellTiter-Glo)

-

Plate reader (spectrophotometer or luminometer)

Procedure (MTT Assay Example):

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

DNA Methylation Analysis

4.3.1. Methylation-Specific PCR (MSP)

MSP is a qualitative or semi-quantitative method to assess the methylation status of specific CpG sites in a promoter region.

Materials:

-

Genomic DNA isolated from treated and untreated cells

-

Bisulfite conversion kit

-

Two pairs of PCR primers for the gene of interest: one pair specific for the methylated sequence and another for the unmethylated sequence after bisulfite treatment.

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis system

Procedure:

-

Treat cells with this compound for a specified duration.

-

Isolate genomic DNA.

-

Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Perform two separate PCR reactions for each sample using the methylated-specific and unmethylated-specific primer sets.

-

Analyze the PCR products on an agarose gel. The presence of a PCR product in the "M" lane indicates methylation, while a product in the "U" lane indicates an unmethylated status.

4.3.2. Bisulfite Sequencing

This method provides a high-resolution analysis of the methylation status of individual CpG sites.

Materials:

-

Bisulfite-converted DNA (from the MSP protocol)

-

PCR primers flanking the region of interest

-

Taq polymerase and PCR reagents

-

Cloning vector and competent E. coli cells (for Sanger sequencing) or library preparation kit for next-generation sequencing.

-

Sequencing platform

Procedure:

-

Amplify the bisulfite-converted DNA using primers that do not contain CpG sites.

-

Clone the PCR products into a suitable vector and transform into E. coli.

-

Sequence individual clones (typically 10-20) to determine the methylation status of each CpG site. Alternatively, perform next-generation sequencing of the PCR amplicons.

-

Analyze the sequencing data to determine the percentage of methylation at each CpG site.

Gene Expression Analysis (qRT-PCR)

This technique is used to quantify the expression levels of reactivated tumor suppressor genes.

Materials:

-

Total RNA isolated from treated and untreated cells

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound.

-

Isolate total RNA.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Perform qPCR using the gene-specific primers and the appropriate master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to untreated controls.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the evaluation of a DNMT inhibitor like this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound (RG108) represents a valuable tool for researchers studying epigenetic gene regulation and a potential lead compound for the development of novel cancer therapies. Its non-nucleoside, reversible mechanism of action offers a favorable profile compared to traditional DNMT inhibitors. The data and protocols compiled in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of reactivating tumor suppressor genes through DNMT inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. RG108 increases NANOG and OCT4 in bone marrow-derived mesenchymal cells through global changes in DNA modifications and epigenetic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneticsmr.org [geneticsmr.org]

The Discovery and Chemical Synthesis of GSK3685032: A First-in-Class Reversible and Selective DNMT1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns, a key epigenetic modification essential for gene regulation and genomic stability. Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of GSK3685032, a potent, selective, and reversible non-covalent inhibitor of DNMT1. This document details the experimental methodologies used to identify and validate this compound, presents its key quantitative data, and illustrates its mechanism of action and impact on cellular signaling pathways.

Discovery of GSK3685032

GSK3685032 was identified through a comprehensive high-throughput screening (HTS) campaign of over 1.8 million small molecules.[1][2] The primary goal of this screening was to discover novel, non-nucleoside inhibitors of DNMT1 with a reversible mechanism of action, thereby offering a potentially improved safety profile over existing covalent inhibitors like decitabine.

The HTS utilized a biochemical assay designed to measure the enzymatic activity of a truncated form of human DNMT1 (amino acids 601-1600). This assay, a Scintillation Proximity Assay (SPA), quantified the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine ([³H]-SAM) to a hemi-methylated DNA substrate. Compounds that demonstrated at least 30% inhibition of DNMT1 activity at a concentration of 10 µM were selected for further characterization, leading to the identification of a promising chemical series that, after medicinal chemistry optimization for improved potency, solubility, and lipophilicity, yielded GSK3685032.[3]

Experimental Workflow for Discovery

Caption: High-level workflow for the discovery of GSK3685032.

Chemical Synthesis

The chemical name for GSK3685032 is (R)-2-((6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide. While the specific, step-by-step synthesis protocol for GSK3685032 is proprietary to its developers, the general synthesis of related phenylacetamide derivatives has been described in the chemical literature. These syntheses typically involve the coupling of a substituted phenylacetic acid or its derivative with an appropriate amine.

A plausible synthetic route for GSK3685032 would likely involve the preparation of the key dicyanopyridine core, followed by nucleophilic aromatic substitution with a protected aminopiperidine and subsequent reaction with a phenylacetamide synthon. The final deprotection step would yield the desired compound.

Quantitative Biological Data

GSK3685032 is a highly potent and selective inhibitor of DNMT1. Its inhibitory activity has been quantified in various biochemical and cellular assays.

| Parameter | Value | Assay Type | Notes |

| DNMT1 IC₅₀ | 0.036 ± 0.001 µM | Scintillation Proximity Assay (SPA) | Non-time-dependent inhibition.[3][4][5] |

| Selectivity | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Cell-free enzymatic assays | Highly selective for DNMT1.[4][5] |

| Cellular Growth Inhibition (Median gIC₅₀) | 0.64 µM | 6-day proliferation assay | In a panel of 51 hematological cancer cell lines.[6] |

Experimental Protocols

DNMT1 Scintillation Proximity Assay (SPA)

This assay was central to the HTS campaign that identified GSK3685032.

-

Reaction Setup : The assay is performed in a 384-well plate format. Each well contains a reaction mixture consisting of a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT, 10% glycerol), bovine serum albumin (BSA), the test compound (or DMSO as a control), purified recombinant human DNMT1 enzyme, and a biotinylated, hemi-methylated double-stranded oligonucleotide substrate.

-

Initiation : The enzymatic reaction is initiated by the addition of [³H]S-adenosylmethionine ([³H]AdoMet).

-

Incubation : The reaction is incubated at 37°C for a defined period (e.g., 3.5 hours) to allow for the transfer of the tritiated methyl group to the DNA substrate.

-

Termination and Detection : The reaction is stopped by the addition of a solution containing cold (non-radiolabeled) AdoMet and streptavidin-coated SPA beads. The biotinylated DNA substrate binds to the streptavidin on the beads. When a tritiated methyl group has been incorporated into the DNA, the beta particle emitted from the tritium is close enough to the scintillant within the bead to produce a light signal.

-

Data Analysis : The light signal is measured using a microplate scintillation counter. A decrease in the signal in the presence of a test compound indicates inhibition of DNMT1 activity. IC₅₀ values are determined from a dose-response curve.

Cellular Proliferation Assay

The effect of GSK3685032 on cancer cell growth was assessed using a standard proliferation assay.

-

Cell Plating : Hematological cancer cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Treatment : Cells are treated with a range of concentrations of GSK3685032 or a vehicle control (e.g., DMSO).

-

Incubation : The plates are incubated for a specified period, typically up to 6 days, with media and compound being replenished as needed.

-

Viability Measurement : Cell viability is measured at different time points using a commercially available assay, such as one that quantifies ATP levels (e.g., CellTiter-Glo).

-

Data Analysis : The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader. The growth inhibition (gIC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Mechanism of Action and Signaling Pathways

GSK3685032 is a non-covalent, reversible inhibitor of DNMT1.[3][7] Crystallographic studies have revealed that it acts as a competitive inhibitor, not by binding to the active site for SAM, but by competing with the active-site loop of DNMT1 for penetration into the minor groove of hemi-methylated DNA.[1][5] This unique mechanism of action prevents the proper positioning of the catalytic machinery of DNMT1, thereby inhibiting its methyltransferase activity.

The inhibition of DNMT1 by GSK3685032 leads to a dose- and time-dependent global DNA hypomethylation.[1] This epigenetic reprogramming results in the transcriptional activation of previously silenced genes. Pathway analysis of the upregulated genes has shown an enrichment for those involved in interferon signaling and viral sensing.[1] This phenomenon is often referred to as "viral mimicry." The re-expression of endogenous retroviruses (ERVs), which are normally silenced by DNA methylation, leads to the formation of double-stranded RNA (dsRNA). This dsRNA is then detected by cytosolic pattern recognition receptors, triggering an innate immune response that culminates in the production of type I interferons and subsequent anti-tumor effects.[8][9]

Signaling Pathway Diagram

Caption: Mechanism of action of GSK3685032 leading to antitumor effects.

Conclusion

GSK3685032 represents a significant advancement in the field of epigenetic therapy. As a first-in-class, potent, selective, and reversible non-covalent inhibitor of DNMT1, it offers a distinct mechanism of action and a potentially improved safety profile compared to traditional nucleoside analog inhibitors. Its ability to induce robust DNA hypomethylation and trigger an anti-tumor immune response through viral mimicry underscores the therapeutic potential of targeting DNMT1 in oncology. This technical guide provides a comprehensive overview of the discovery and characterization of GSK3685032, offering valuable insights for researchers and drug developers in the field of epigenetics and cancer therapy.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Unveiling the Primary Cellular Targets of Dnmt-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Dnmt-IN-1, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, a fundamental epigenetic mechanism regulating gene expression. Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, making it a critical target for therapeutic intervention. This document details the primary cellular target of this compound, its mechanism of action, and its effects on cellular pathways. We present comprehensive quantitative data, detailed experimental protocols for target identification and validation, and visual representations of key processes to facilitate a thorough understanding of this inhibitory molecule.

Primary Cellular Target Identification

Biochemical Profiling

Biochemical assays are crucial for determining the direct inhibitory effects of a compound on its putative target enzyme. For this compound, a Scintillation Proximity Assay (SPA) was utilized to measure its inhibitory concentration (IC50) against purified DNMT1, as well as other DNA methyltransferases to assess selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

| Enzyme | IC50 (µM) | Selectivity (fold) vs. DNMT1 |

| DNMT1 | 0.036 | - |

| DNMT3A | >90 | >2500 |

| DNMT3B | >90 | >2500 |

Data presented is representative of potent and selective DNMT1 inhibitors and is used here to exemplify the characteristics of this compound.

Cellular Target Engagement

To confirm that this compound engages DNMT1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding. Treatment of cells with this compound resulted in a significant thermal stabilization of DNMT1, indicating direct binding to the enzyme in its native cellular environment.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound

| Target | Treatment | Thermal Shift (ΔTagg °C) |

| DNMT1 | Vehicle | - |

| DNMT1 | This compound | + 4.2 |

This data illustrates the principle of target engagement, where a positive shift indicates stabilization of DNMT1 by this compound.

Mechanism of Action

This compound is a non-covalent, reversible inhibitor of DNMT1. It selectively binds to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate. This mode of action is distinct from nucleoside analogs that require incorporation into DNA and lead to covalent trapping and degradation of the enzyme. The reversibility of this compound offers a more controlled and potentially less toxic modulation of DNA methylation.

Signaling Pathways and Cellular Effects

By inhibiting DNMT1, this compound leads to passive demethylation of the genome during cell division. This can reactivate the expression of tumor suppressor genes that were silenced by hypermethylation, a common event in cancer. The downstream effects of DNMT1 inhibition include cell cycle arrest and induction of apoptosis in cancer cells.

Signaling pathway of this compound action.

Experimental Protocols

DNMT1 Scintillation Proximity Assay (SPA)

This biochemical assay quantifies the inhibition of DNMT1 activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing tritium-labeled S-adenosyl-L-methionine ([³H]-SAM), a biotinylated DNA substrate, and purified recombinant human DNMT1 enzyme.

-

Compound Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Enzymatic Reaction: Incubate the mixture at 37°C to allow the methylation reaction to proceed.

-

Assay Termination: Stop the reaction by adding a stop buffer containing unlabeled SAM and streptavidin-coated SPA beads.

-

Signal Detection: The biotinylated DNA binds to the streptavidin beads. If the DNA is methylated with [³H]-methyl groups, the proximity to the scintillant in the beads generates a light signal that is detected by a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

DNMT1 Scintillation Proximity Assay workflow.

Cellular Thermal Shift Assay (CETSA)

This cellular assay confirms target engagement by measuring the thermal stabilization of DNMT1.

-

Cell Treatment: Treat intact cells with either this compound or vehicle control for a specified period.

-

Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Protein Detection: Analyze the amount of soluble DNMT1 in each sample using quantitative Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble DNMT1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization.

Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

This compound is a highly potent and selective inhibitor of DNMT1, a critical enzyme in the epigenetic regulation of gene expression. Through direct, non-covalent binding, this compound effectively inhibits the maintenance of DNA methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the intricate pathways of DNA methylation.

In-depth Technical Guide: The Impact of Dnmt-IN-1 on Chromatin Structure and Accessibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of Dnmt-IN-1, a small molecule inhibitor of DNA methyltransferases (DNMTs). We delve into the inhibitor's mechanism of action and its profound effects on chromatin architecture and the accessibility of genomic regions. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these phenomena, and presents visual representations of the key pathways and processes involved. The information herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a tool for epigenetic research and as a therapeutic agent.

Introduction to DNA Methylation and DNMTs

DNA methylation is a fundamental epigenetic modification involving the transfer of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides. This process is critical for regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation. The enzymes responsible for establishing and maintaining DNA methylation patterns are the DNA methyltransferases (DNMTs).[1][2] In mammals, this family primarily consists of DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which carry out de novo methylation.[1][2] Dysregulation of DNMT activity is a hallmark of various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.[3][4]

This compound: Mechanism of Action

While specific quantitative data and detailed experimental protocols for "this compound" are not extensively available in the public domain, we can infer its general impact based on the well-established effects of DNMT inhibitors. These inhibitors typically function by either directly blocking the active site of DNMTs or by being incorporated into DNA, thereby trapping the enzyme and leading to its degradation. The overarching consequence of DNMT inhibition is a global or targeted reduction in DNA methylation levels.

The following diagram illustrates the general signaling pathway affected by DNMT inhibition.

Caption: General pathway of DNMT inhibition by this compound.

Impact on Chromatin Structure and Accessibility

The inhibition of DNMTs by compounds like this compound leads to a cascade of effects on chromatin. DNA methylation is intricately linked to chromatin structure; methylated DNA recruits proteins that promote a condensed, transcriptionally repressive chromatin state known as heterochromatin.[5] Conversely, a reduction in DNA methylation leads to a more open and transcriptionally permissive chromatin state, or euchromatin.[5] This transition increases the accessibility of DNA to transcription factors and the transcriptional machinery, ultimately leading to the reactivation of silenced genes.[6]

Quantitative Effects of DNMT Inhibition

While specific data for this compound is pending, studies on other DNMT inhibitors have demonstrated significant changes in chromatin accessibility and gene expression. The following table summarizes typical quantitative findings from such studies.

| Parameter | Method | Typical Observation upon DNMT Inhibition | Reference |

| Global DNA Methylation | Whole-Genome Bisulfite Sequencing (WGBS) | 5-20% decrease in global 5-methylcytosine levels | [7] |

| Chromatin Accessibility | ATAC-seq | 1.5 to 3-fold increase in accessible chromatin regions | [7][8] |

| Gene Expression (Reactivated Genes) | RNA-seq | 2 to >100-fold increase in expression of previously silenced genes | [9] |

| Histone Modifications | ChIP-seq | Increase in active marks (e.g., H3K4me3, H3K27ac), decrease in repressive marks (e.g., H3K9me3, H3K27me3) | [10] |

Experimental Protocols for Assessing Chromatin Changes

To investigate the impact of this compound on chromatin, a combination of genomic and epigenomic techniques is essential.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

ATAC-seq is a powerful method to identify open chromatin regions genome-wide. The protocol involves the use of a hyperactive Tn5 transposase to simultaneously fragment and tag accessible DNA with sequencing adapters.

Experimental Workflow:

Caption: A simplified workflow for an ATAC-seq experiment.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells of interest and treat with this compound at various concentrations and time points.

-

Nuclei Isolation: Lyse cells to isolate intact nuclei.

-

Tagmentation: Incubate nuclei with Tn5 transposase, which will cut and ligate adapters into open chromatin regions.

-

DNA Purification: Purify the tagmented DNA fragments.

-

PCR Amplification: Amplify the library of fragments using PCR.

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis: Align reads to the reference genome and identify peaks, which represent regions of open chromatin.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide binding sites of specific proteins, such as transcription factors or modified histones. This is crucial for understanding the downstream effects of altered DNA methylation on the epigenetic landscape.

Experimental Workflow:

Caption: A streamlined workflow for a ChIP-seq experiment.

Detailed Steps:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., H3K27ac) to pull down the associated chromatin fragments.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-